molecular formula C10H11BrN2O3 B15128367 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide

2-bromo-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B15128367
M. Wt: 287.11 g/mol
InChI Key: AKLIPVZSVUDVBZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methyl-3-nitrophenyl)propanamide is a brominated aromatic amide characterized by a propanamide backbone with a bromine atom at the second carbon and a substituted phenyl group (4-methyl-3-nitro) attached via the amide nitrogen. The nitro group at the 3-position and methyl group at the 4-position on the phenyl ring confer distinct electronic and steric properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, leveraging the reactivity of the bromine atom for nucleophilic substitutions or cross-coupling reactions . Its crystal structure (monoclinic, space group C2/c) has been resolved, showing intermolecular hydrogen bonding that stabilizes the lattice .

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

2-bromo-N-(4-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C10H11BrN2O3/c1-6-3-4-8(5-9(6)13(15)16)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14)

InChI Key

AKLIPVZSVUDVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide typically involves the bromination of N-(4-methyl-3-nitrophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methyl-3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related brominated propanamides:

Compound Name Substituents on Phenyl Ring Key Features Applications/Reactivity References
2-Bromo-N-(4-methyl-3-nitrophenyl)propanamide 4-methyl, 3-nitro Strong electron-withdrawing nitro group; methyl enhances steric hindrance Intermediate for pharmaceuticals; potential anticonvulsant activity
2-Bromo-N-(4-chlorophenyl)propanamide 4-chloro Chloro is moderately electron-withdrawing Used in Suzuki couplings; less reactive than nitro-substituted analogs
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide 4-fluorobenzyl Fluorine’s electronegativity increases polarity Biomedical research; improved membrane permeability
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide 4-nitro, 2-methyl on propanamide Methyl at propanamide increases steric bulk; nitro stabilizes resonance Crystal engineering; higher thermal stability
3-Bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxypropanamide 4-cyano, 3-trifluoromethyl Strong electron-withdrawing groups (CF₃, CN); hydroxyl aids H-bonding Anticancer research; enhanced binding to biological targets

Physical Properties

  • Melting Points: The nitro group in this compound likely raises its melting point compared to non-nitro analogs (e.g., 2-bromo-N-(2-methylphenyl)propanamide) due to stronger intermolecular interactions .
  • Solubility : Methyl and nitro substituents reduce solubility in polar solvents compared to fluoro- or chloro-substituted derivatives .

Reactivity

  • Nucleophilic Substitution : The bromine atom in the target compound is more reactive than in 3-bromo analogs (e.g., 3-bromo-N-(4-bromophenyl)propanamide) due to steric accessibility at the 2-position .

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